molecular formula C12H11ClNNaO3 B12762526 alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt CAS No. 108260-22-6

alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt

Cat. No.: B12762526
CAS No.: 108260-22-6
M. Wt: 275.66 g/mol
InChI Key: UWYOUACJWVUOHN-UHFFFAOYSA-M
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Description

Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features an aziridine ring, a beta-chlorobenzoyl group, and a propionic acid moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring is formed through the reaction of an appropriate amine with an epoxide under basic conditions.

    Introduction of the Beta-Chlorobenzoyl Group: The beta-chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using p-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Attachment of the Propionic Acid Moiety: The propionic acid moiety is attached through a nucleophilic substitution reaction, where the aziridine ring opens and reacts with a propionic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the beta-chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aziridines or benzoyl derivatives.

Scientific Research Applications

Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, leading to modulation of biological pathways.

    Pathways Involved: It may affect cellular processes such as DNA replication, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Beta-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid
  • Alpha-Aziridinyl-beta-(p-methylbenzoyl)propionic acid
  • Alpha-Aziridinyl-beta-(p-fluorobenzoyl)propionic acid

Uniqueness

Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

108260-22-6

Molecular Formula

C12H11ClNNaO3

Molecular Weight

275.66 g/mol

IUPAC Name

sodium;2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxobutanoate

InChI

InChI=1S/C12H12ClNO3.Na/c13-9-3-1-8(2-4-9)11(15)7-10(12(16)17)14-5-6-14;/h1-4,10H,5-7H2,(H,16,17);/q;+1/p-1

InChI Key

UWYOUACJWVUOHN-UHFFFAOYSA-M

Canonical SMILES

C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)[O-].[Na+]

Origin of Product

United States

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